molecular formula C13H7N3O5 B3596139 6-nitro-3-(1H-pyrazol-1-ylcarbonyl)-2H-chromen-2-one

6-nitro-3-(1H-pyrazol-1-ylcarbonyl)-2H-chromen-2-one

Cat. No.: B3596139
M. Wt: 285.21 g/mol
InChI Key: CRVMXEUKMAQGFY-UHFFFAOYSA-N
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Description

6-nitro-3-(1H-pyrazol-1-ylcarbonyl)-2H-chromen-2-one is a heterocyclic compound that combines the structural features of chromenone and pyrazole

Properties

IUPAC Name

6-nitro-3-(pyrazole-1-carbonyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7N3O5/c17-12(15-5-1-4-14-15)10-7-8-6-9(16(19)20)2-3-11(8)21-13(10)18/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRVMXEUKMAQGFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24788506
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-nitro-3-(1H-pyrazol-1-ylcarbonyl)-2H-chromen-2-one typically involves the condensation of 6-nitro-2H-chromen-2-one with 1H-pyrazole-1-carboxylic acid under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate the formation of the carbonyl linkage.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis starting from readily available precursors. The process generally includes nitration, cyclization, and condensation reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

6-nitro-3-(1H-pyrazol-1-ylcarbonyl)-2H-chromen-2-one can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The carbonyl group can be reduced to a hydroxyl group.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 6-amino-3-(1H-pyrazol-1-ylcarbonyl)-2H-chromen-2-one.

    Reduction: Formation of 6-nitro-3-(1H-pyrazol-1-ylhydroxymethyl)-2H-chromen-2-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-nitro-3-(1H-pyrazol-1-ylcarbonyl)-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-nitro-3-(1H-pyrazol-1-ylcarbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chromenone moiety may also contribute to the compound’s activity by interacting with DNA or proteins.

Comparison with Similar Compounds

Similar Compounds

    6-nitro-2H-chromen-2-one: Lacks the pyrazole moiety but shares the chromenone structure.

    3-(1H-pyrazol-1-ylcarbonyl)-2H-chromen-2-one: Lacks the nitro group but shares the chromenone and pyrazole structures.

    6-amino-3-(1H-pyrazol-1-ylcarbonyl)-2H-chromen-2-one: Similar structure with an amino group instead of a nitro group.

Uniqueness

6-nitro-3-(1H-pyrazol-1-ylcarbonyl)-2H-chromen-2-one is unique due to the presence of both the nitro group and the pyrazole moiety, which can impart distinct chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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